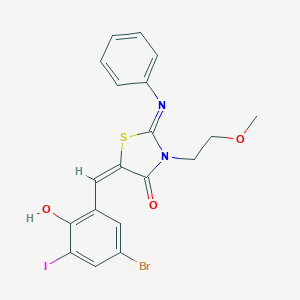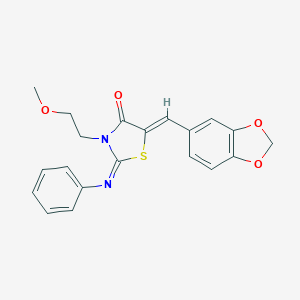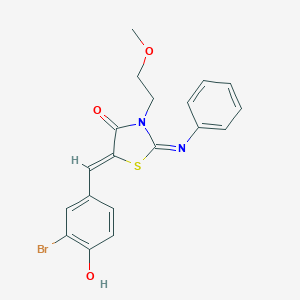
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide, also known as DFP-10825, is a synthetic compound that belongs to the class of amide herbicides. It is widely used in agriculture to control the growth of weeds and unwanted plants.
作用機序
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide acts as a selective herbicide by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is an essential enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have both short-term and long-term effects on plants. Short-term effects include inhibition of photosynthesis, reduction in chlorophyll content, and disruption of cell membrane integrity. Long-term effects include stunted growth, reduced yield, and eventual death of the plant. This compound has also been shown to affect the activity of several enzymes involved in plant metabolism.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has several advantages as a research tool. It is highly selective and has a well-defined mechanism of action, which makes it useful for studying the physiological and biochemical effects of herbicides on plants. However, this compound has some limitations as well. It is a synthetic compound and may not accurately represent the effects of natural herbicides. Moreover, the synthesis process is complex, and the yield of the final product can be low.
将来の方向性
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has several potential future directions for research. One area of interest is the development of new herbicides based on the structure of this compound. Another area of research is the investigation of the molecular basis of ALS inhibition by this compound. Additionally, studies could be conducted to explore the effects of this compound on non-target organisms and the environment. Finally, research could be focused on the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a synthetic herbicide that has been extensively studied for its herbicidal properties. It acts as a selective herbicide by inhibiting the activity of ALS in plants. This compound has several advantages as a research tool, but it also has some limitations. Future research could focus on the development of new herbicides, investigation of the molecular basis of ALS inhibition, and exploration of the effects of this compound on non-target organisms and the environment.
合成法
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 5-fluoro-2-methylaniline to form an intermediate compound. This intermediate is then reacted with propanoyl chloride to yield this compound. The synthesis process is complex, and the yield of the final product depends on various factors such as reaction time, temperature, and reactant concentrations.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and has shown promising results in field trials. Several studies have also investigated the potential use of this compound as a tool for weed management in organic farming systems. Moreover, this compound has been used as a research tool to study the physiological and biochemical effects of herbicides on plants.
特性
分子式 |
C16H14Cl2FNO2 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c1-9-3-5-12(19)8-14(9)20-16(21)10(2)22-15-6-4-11(17)7-13(15)18/h3-8,10H,1-2H3,(H,20,21) |
InChIキー |
OYLJOPNFRSOQHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)

![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)